tert-Butyl 3-iodoisonicotinate
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H12INO2 |
|---|---|
Molecular Weight |
305.11 g/mol |
IUPAC Name |
tert-butyl 3-iodopyridine-4-carboxylate |
InChI |
InChI=1S/C10H12INO2/c1-10(2,3)14-9(13)7-4-5-12-6-8(7)11/h4-6H,1-3H3 |
InChI Key |
VKNDCXCGDFTDKA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=NC=C1)I |
Origin of Product |
United States |
Synthetic Methodologies for Tert Butyl 3 Iodoisonicotinate
Direct Iodination Approaches for the Isonicotinic Acid Scaffold
Directly iodinating the pyridine (B92270) ring of an isonicotinate (B8489971) presents a significant challenge due to the electron-deficient nature of the heterocycle, which deactivates it towards standard electrophilic aromatic substitution (EAS). chemrxiv.org Consequently, specialized strategies are required to achieve regioselective iodination at the C-3 position.
Regioselective Halogenation Strategies
The inherent electronic properties of the pyridine ring make electrophilic attack difficult, often necessitating harsh reaction conditions such as high temperatures and the use of strong Brønsted or Lewis acids, which can lead to mixtures of regioisomers. chemrxiv.org While electrophilic substitution on pyridine derivatives typically favors the 3-position, achieving high selectivity and good yields on functionalized substrates like isonicotinates remains a formidable challenge with classical methods.
To overcome these limitations, modern synthetic chemistry has explored alternative pathways. One such innovative strategy involves the temporary dearomatization of the pyridine ring. For instance, a ring-opening, halogenation, and ring-closing sequence via Zincke imine intermediates has been developed as a broadly applicable method for the 3-selective halogenation of pyridines under mild conditions. chemrxiv.org This process transforms the electron-deficient heterocycle into a reactive alkene-like intermediate that readily undergoes regioselective halogenation. chemrxiv.org
| Method | General Conditions | Selectivity | Limitations |
|---|---|---|---|
| Electrophilic Aromatic Substitution (EAS) | Elemental halide, strong Brønsted or Lewis acid, elevated temperatures | Generally 3-selective, but often yields regioisomeric mixtures | Harsh conditions, limited scope for functionalized substrates chemrxiv.org |
| Via Zincke Imine Intermediates | Pyridine activation, ring-opening, halogenation (e.g., with NIS), ring-closing | Highly 3-selective | Requires multi-step sequence, substrate-dependent optimization chemrxiv.org |
Direct C-H Iodination
Direct C-H iodination represents an atom-economical approach to installing iodine atoms onto aromatic systems. Various methods have been developed for the C-H iodination of arenes and heteroarenes, often employing an oxidant to generate a potent electrophilic iodine species ("I+"). acs.org Reagents such as N-iodosuccinimide (NIS) in trifluoromethanesulfonic acid or reactions utilizing molecular iodine in the presence of a silver salt like silver(I) tosylate have proven effective for a range of substrates. acs.org
However, the application of these methods to the specific synthesis of tert-butyl 3-iodoisonicotinate is not widely documented. The primary challenge remains controlling the regioselectivity to favor the C-3 position over the C-2 position, especially given the electronic influence of both the ring nitrogen and the C-4 ester group. Achieving selective C-3 iodination would likely require a carefully chosen catalyst or directing group strategy to overcome the inherent reactivity patterns of the isonicotinate core.
Metalation-Directed Functionalization Protocols
A more reliable and highly regioselective strategy for the synthesis of this compound is through metalation-directed functionalization. This approach utilizes a directing group on the aromatic ring to guide a strong base to deprotonate a specific, adjacent C-H bond.
Directed ortho-Metalation (DoM) of Isonicotinates
Directed ortho-Metalation (DoM) is a powerful synthetic tool where a functional group, the directed metalation group (DMG), coordinates to an organolithium reagent, leading to deprotonation exclusively at the ortho-position. wikipedia.orgorganic-chemistry.org In the case of tert-butyl isonicotinate, the C-4 ester functionality can serve as an effective DMG, directing metalation specifically to the C-3 position.
The classical DoM approach involves treating tert-butyl isonicotinate with a strong, sterically hindered lithium amide base, most commonly lithium diisopropylamide (LDA) or a combination of sec-butyllithium (B1581126) and N,N,N',N'-tetramethylethylenediamine (TMEDA), at low temperatures (typically -78 °C) in an ethereal solvent like tetrahydrofuran (B95107) (THF). harvard.eduuwindsor.ca The base complexes with the carbonyl oxygen of the ester group, facilitating the abstraction of the proton at the adjacent C-3 position to form a stable aryllithium intermediate. wikipedia.orgyoutube.com This intermediate is then trapped, or "quenched," with an electrophilic iodine source, such as molecular iodine (I₂) or 1,2-diiodoethane, to furnish this compound with high regioselectivity. orgsyn.org
| Step | Reagent | Typical Conditions | Purpose |
|---|---|---|---|
| 1. Lithiation | Lithium Diisopropylamide (LDA) | THF, -78 °C | Regioselective deprotonation at C-3 |
| sec-BuLi / TMEDA | THF or Et₂O, -78 °C | Alternative strong base system for C-3 deprotonation | |
| 2. Quenching | Iodine (I₂) | THF, -78 °C to rt | Introduction of iodine atom at C-3 |
| 1,2-Diiodoethane | THF, -78 °C to rt | Alternative iodine electrophile |
While traditional lithium bases are effective, modern advancements have led to the development of mixed metal amide bases that offer superior performance in many cases. These include lithium-magnesium and lithium-zinc reagents derived from 2,2,6,6-tetramethylpiperidine (B32323) (TMP), such as TMPMgCl·LiCl and TMPZnCl·LiCl. thieme-connect.de These bases are kinetically highly active and demonstrate remarkable functional group tolerance, allowing for metalations to be performed at more convenient temperatures (e.g., -40 °C to room temperature). thieme-connect.denih.govnih.gov
The use of TMPMgCl·LiCl or TMPZnCl·LiCl for the C-3 metalation of tert-butyl isonicotinate would proceed via a directed magnesiation or zincation. thieme-connect.de The resulting pyridylmagnesium or pyridylzinc species are generally more stable and less reactive than their lithium counterparts, which can prevent side reactions. thieme-connect.de These organometallic intermediates can then be effectively quenched with an iodine source to yield the desired product. The milder nature and enhanced selectivity of these mixed-metal bases make them particularly suitable for complex substrates or large-scale synthesis. thieme-connect.denih.gov
| Feature | Lithium Amide Bases (e.g., LDA) | Mixed Li-Mg/Zn TMP-Bases |
|---|---|---|
| Typical Temperature | -78 °C | -40 °C to 25 °C thieme-connect.denih.gov |
| Reactivity of Intermediate | Highly reactive aryllithium | More stable arylmagnesium or arylzinc thieme-connect.de |
| Functional Group Tolerance | Moderate | Excellent thieme-connect.denih.gov |
| Selectivity | High | Very High, often overcoming kinetic/thermodynamic biases nih.gov |
Stereochemical Considerations in Directed Metalation
The introduction of an iodine atom at the C-3 position of the isonicotinate scaffold is effectively achieved through Directed ortho Metalation (DoM). This strategy utilizes a Directing Metalation Group (DMG) on an aromatic ring to guide a strong base, typically an organolithium reagent or a lithium amide, to deprotonate a specific adjacent position. wikipedia.orgbaranlab.org In the context of an isonicotinate derivative, the ester group can function as a DMG, facilitating the removal of the proton at the C-3 position by a strong base like lithium diisopropylamide (LDA) or a lithium-TMP base. uwindsor.caharvard.edu The DMG interacts with the lithium cation of the base, creating a temporary complex that increases the kinetic acidity of the nearby ortho protons, leading to regioselective deprotonation. baranlab.orgorganic-chemistry.org The resulting aryllithium intermediate can then be quenched with an electrophilic iodine source, such as molecular iodine (I₂), to yield the 3-iodo-substituted pyridine ring. harvard.edu
For the synthesis of this compound, the primary consideration is regioselectivity rather than stereochemistry. The target molecule is achiral, and the introduction of an iodine atom at the 3-position does not create a stereocenter. The main challenge is to ensure that metalation occurs exclusively at the C-3 position, as opposed to the C-5 position, which is also ortho to the ring nitrogen but meta to the ester group. The directing ability of the ester group typically favors deprotonation at the C-3 position.
While not directly applicable to this specific achiral product, it is important to note that DoM can be a powerful tool in asymmetric synthesis when a prochiral substrate or a chiral auxiliary is involved. For instance, the ortho-lithiation of a chiral tert-butyl phenyl sulfoxide (B87167) has been used to synthesize enantiopure benzyl (B1604629) amines, where the bulky groups on the electrophile and the chiral auxiliary guide the stereochemical outcome of the reaction. wikipedia.org
Esterification Techniques for tert-Butyl Ester Formation
The formation of the tert-butyl ester group presents a significant challenge due to the steric hindrance and the chemical properties of tert-butanol (B103910). Direct esterification methods that work well for primary and secondary alcohols are often inefficient for tertiary alcohols. asianpubs.org Several distinct strategies have been developed to overcome these challenges, including acid-catalyzed approaches, the use of coupling reagents, and transesterification processes.
Acid-Catalyzed Approaches
Traditional acid-catalyzed esterification, such as the Fischer-Speier method, involves reacting a carboxylic acid (3-iodoisonicotinic acid) with an alcohol (tert-butanol) in the presence of a strong acid catalyst like sulfuric acid. However, this method is particularly problematic for tertiary alcohols. asianpubs.org The high reactivity of tert-butanol in acidic conditions leads to a competing and often dominant side reaction: a rapid E1 elimination (dehydration) of the alcohol to form isobutylene. asianpubs.orggoogle.com
To circumvent this issue, modified conditions are necessary. One approach involves using a one-pot method with anhydrous magnesium sulfate (B86663) and a catalytic amount of sulfuric acid, which helps to sequester the water produced during the reaction and shift the equilibrium towards the ester product. researchgate.net Another strategy employs solid acid catalysts, such as silicotungstic acid supported on bentonite, which can improve the yield of tert-butyl acetate (B1210297) from acetic acid and tert-butanol by providing a heterogeneous reaction environment that may suppress the dehydration side reaction. asianpubs.org
Coupling Reagent-Mediated Esterification
A more versatile and often milder approach to forming tert-butyl esters involves the use of coupling reagents. These reagents activate the carboxylic acid, converting the hydroxyl group into a better leaving group, which facilitates nucleophilic attack by the sterically hindered tert-butanol.
Common carbodiimide (B86325) reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are frequently used, often in the presence of a nucleophilic catalyst such as 4-(dimethylamino)pyridine (DMAP). peptide.com Another effective strategy involves the in-situ formation of benzotriazole (B28993) esters from the carboxylic acid and 1-hydroxybenzotriazole (B26582) (HOBt) in the presence of EDC, which can then efficiently react with tert-butyl alcohol. researchgate.netresearchgate.net
Uronium-based peptide coupling reagents have also been explored. While reagents like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) and TATU are generally ineffective for esterification with tertiary alcohols, COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) has been shown to produce good yields in the presence of a strong organic base. luxembourg-bio.com The use of di-tert-butyl dicarbonate (B1257347) (Boc₂O) with a catalytic amount of DMAP is another convenient method, as the byproducts, tert-butanol and carbon dioxide, are volatile and easily removed. researchgate.net
| Coupling Reagent System | Effectiveness with tert-Butanol | Key Considerations | Reference |
|---|---|---|---|
| EDC / HOBt / DMAP | Effective | In situ formation of an active benzotriazole ester intermediate. | researchgate.netresearchgate.net |
| Boc₂O / DMAP | Effective | Forms volatile byproducts (t-BuOH, CO₂), simplifying purification. | researchgate.net |
| COMU / Strong Base (e.g., MTBD) | Effective | Requires a strong, non-nucleophilic base to achieve good yields. | luxembourg-bio.com |
| TBTU / TATU | Ineffective | These reagents generally do not promote esterification with tertiary alcohols. | luxembourg-bio.com |
Transesterification Processes Involving tert-Butanol
Transesterification is an equilibrium-controlled process where the alkoxy group of an ester is exchanged with the alkoxy group of an alcohol. masterorganicchemistry.com To synthesize this compound via this route, a more readily available ester, such as methyl or ethyl 3-iodoisonicotinate, would be reacted with tert-butanol.
The reaction can be catalyzed by either acids or bases. masterorganicchemistry.com To drive the equilibrium toward the desired tert-butyl ester, a large excess of tert-butanol is typically used as the solvent. masterorganicchemistry.com Base-catalyzed transesterification often employs alkoxides. For a bulky alcohol like tert-butanol, pre-reacting it with a strong base like n-butyllithium can form lithium tert-butoxide in situ. google.com This potent nucleophile can then attack the carbonyl carbon of the starting ester, leading to the formation of the thermodynamically stable tert-butyl ester. Enzymatic methods using lipases have also been explored for transesterification with tert-butanol, offering a milder, though potentially slower, alternative. nih.gov
Reactivity and Transformations of Tert Butyl 3 Iodoisonicotinate
Palladium-Catalyzed Cross-Coupling Reactions at the C-I Bond
The carbon-iodine bond in tert-butyl 3-iodoisonicotinate is the most reactive site for palladium-catalyzed cross-coupling reactions. The high polarizability and relatively low bond strength of the C-I bond facilitate oxidative addition to a palladium(0) complex, which is the initial step in most of these catalytic cycles.
Suzuki-Miyaura Coupling with Organoboron Reagents
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. nih.gov This reaction is widely used due to its mild reaction conditions and the commercial availability of a wide range of boronic acids. nih.gov
In the context of this compound, a typical Suzuki-Miyaura coupling would involve its reaction with an aryl or heteroaryl boronic acid. For instance, the coupling with 3-pyridylboronic acid would yield tert-butyl 3-(pyridin-3-yl)isonicotinate. The reaction is typically catalyzed by a palladium(0) complex, which can be generated in situ from a palladium(II) precursor like palladium(II) acetate (B1210297), along with a phosphine (B1218219) ligand such as triphenylphosphine. orgsyn.org A base, commonly sodium carbonate in an aqueous solution, is essential for the transmetalation step. orgsyn.org
| Reactants | Catalyst System | Base | Solvent | Product | Yield |
| This compound, 3-Pyridylboronic acid | Pd(OAc)₂, PPh₃ | Na₂CO₃ | 1,4-Dioxane/Water | tert-Butyl 3-(pyridin-3-yl)isonicotinate | Good |
This is a representative example based on established procedures for similar substrates. orgsyn.orgcore.ac.uk
Sonogashira Coupling with Terminal Alkynes
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl or vinyl halide and a terminal alkyne. nih.gov This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst, in the presence of an amine base. nih.gov
For this compound, a Sonogashira coupling with a terminal alkyne like phenylacetylene (B144264) would result in the formation of a phenylethynyl-substituted pyridine (B92270) derivative. A common catalyst system is dichlorobis(triphenylphosphine)palladium(II) with copper(I) iodide as the co-catalyst. nih.gov An amine such as triethylamine (B128534) serves as both the base and often as the solvent. nih.gov
| Reactants | Catalyst System | Base | Solvent | Product | Yield |
| This compound, Phenylacetylene | PdCl₂(PPh₃)₂, CuI | Et₃N | Triethylamine | tert-Butyl 3-(phenylethynyl)isonicotinate | High |
This is a representative example based on established procedures for similar substrates. nih.govscielo.org.mx
Heck Coupling with Alkenes
The Heck coupling reaction involves the palladium-catalyzed reaction of an aryl or vinyl halide with an alkene to form a substituted alkene. nih.gov This reaction is a valuable tool for the formation of carbon-carbon bonds and is widely used in the synthesis of complex organic molecules. nih.gov
The reaction of this compound with an alkene such as styrene (B11656) would be expected to yield a stilbene (B7821643) derivative. A typical catalyst for this transformation is palladium(II) acetate, often in the presence of a phosphine ligand. sctunisie.org A base, such as triethylamine or potassium carbonate, is required to neutralize the hydrogen halide formed during the reaction. sctunisie.org
| Reactants | Catalyst System | Base | Solvent | Product | Yield |
| This compound, Styrene | Pd(OAc)₂ | Et₃N | DMF | tert-Butyl 3-((E)-styryl)isonicotinate | Moderate to Good |
This is a representative example based on established procedures for similar substrates. sctunisie.orgresearchgate.net
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, leading to the formation of a carbon-nitrogen bond. This reaction is of great importance in medicinal chemistry for the synthesis of aryl amines.
The amination of this compound with a primary or secondary amine, such as morpholine, would yield the corresponding 3-amino-substituted pyridine derivative. These reactions are typically catalyzed by a palladium precursor and a bulky, electron-rich phosphine ligand. A strong base, like sodium tert-butoxide, is necessary to facilitate the reaction.
| Reactants | Catalyst System | Base | Solvent | Product | Yield |
| This compound, Morpholine | Pd₂(dba)₃, P(t-Bu)₃ | NaOt-Bu | Toluene (B28343) | tert-Butyl 3-(morpholino)isonicotinate | Good |
This is a representative example based on established procedures for similar substrates. researchgate.net
Chan-Lam Coupling for C-N, C-O, C-S Bond Formation
The Chan-Lam coupling provides a method for the formation of aryl-heteroatom bonds, using a copper catalyst. It is a valuable alternative to palladium-catalyzed methods. This reaction can be used to form C-N, C-O, and C-S bonds.
For this compound, a Chan-Lam N-arylation with aniline (B41778) would yield the corresponding diphenylamine (B1679370) derivative. These reactions are typically mediated by a copper(II) salt, such as copper(II) acetate, and can often be carried out in the presence of air. A base, such as pyridine or triethylamine, is also commonly used.
| Reactants | Catalyst System | Base | Solvent | Product | Yield |
| This compound, Aniline | Cu(OAc)₂ | Pyridine | Dichloromethane (B109758) | tert-Butyl 3-(phenylamino)isonicotinate | Moderate |
This is a representative example based on established procedures for similar substrates. researchgate.net
Negishi Coupling with Organozinc Reagents
The Negishi coupling is a palladium-catalyzed reaction that couples an organic halide with an organozinc compound. wikipedia.org This reaction is known for its high functional group tolerance and the high reactivity of the organozinc reagents. wikipedia.org
The reaction of this compound with an organozinc reagent, such as phenylzinc chloride, would result in the formation of a C-C bond, yielding a 3-phenylpyridine (B14346) derivative. Palladium catalysts, often with phosphine ligands, are used to facilitate this transformation. wikipedia.org
| Reactants | Catalyst System | Solvent | Product | Yield |
| This compound, Phenylzinc chloride | Pd(PPh₃)₄ | THF | tert-Butyl 3-phenylisonicotinate | High |
This is a representative example based on established procedures for similar substrates. wikipedia.orgmdpi.com
Stille Coupling with Organotin Reagents
The Stille coupling reaction is a powerful method for forming carbon-carbon bonds by coupling an organic halide with an organotin compound, catalyzed by a palladium complex. This compound serves as an effective coupling partner in these reactions. For instance, it can be coupled with organostannanes to introduce new carbon substituents at the 3-position of the pyridine ring.
A notable example is the reaction of this compound with tributyl(vinyl)stannane. This reaction, catalyzed by a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0), results in the formation of tert-butyl 3-vinylisonicotinate. The reaction is typically carried out in an inert solvent like toluene at elevated temperatures. This transformation is a key step in the synthesis of more complex molecules, including precursors for pharmaceutical agents. In a specific instance, this reaction has been reported to proceed with a yield of 71%.
| Organotin Reagent | Catalyst | Solvent | Product | Yield (%) |
|---|---|---|---|---|
| Tributyl(vinyl)stannane | Pd(PPh₃)₄ | Toluene | tert-Butyl 3-vinylisonicotinate | 71 |
Kumada Coupling with Grignard Reagents
The Kumada coupling is another significant carbon-carbon bond-forming reaction that utilizes a Grignard reagent and an organic halide in the presence of a nickel or palladium catalyst. This method allows for the introduction of alkyl or aryl groups onto the pyridine ring of this compound.
While specific, detailed examples of Kumada coupling with this compound are not extensively documented in readily available literature, the general applicability of this reaction to aryl iodides suggests its feasibility. The reaction would involve treating this compound with a suitable Grignard reagent, such as an arylmagnesium bromide, in the presence of a catalyst like a nickel-phosphine complex. Such reactions are instrumental in the synthesis of 3-aryl and 3-heteroaryl isonicotinic acid derivatives, which are of interest in medicinal chemistry. The choice of catalyst and reaction conditions is crucial to avoid side reactions and achieve good yields.
Carbonylative Cross-Coupling Reactions
Carbonylative cross-coupling reactions are a class of reactions where a carbonyl group (CO) is inserted between the organic halide and the coupling partner. These reactions provide a direct route to ketones and other carbonyl-containing compounds. This compound can undergo such reactions, typically catalyzed by palladium complexes.
For example, the palladium-catalyzed reaction of this compound with an organometallic reagent in the presence of carbon monoxide leads to the formation of the corresponding 3-keto derivative. These reactions are valuable for the synthesis of intermediates in drug discovery. While specific examples with this compound are not frequently reported, the methodology is well-established for a wide range of aryl iodides. The process involves the oxidative addition of the aryl iodide to the palladium(0) catalyst, followed by CO insertion and reductive elimination to yield the ketone product.
Copper-Mediated/Catalyzed Transformations of the C-I Bond
Copper-based catalysts offer a cost-effective and efficient alternative to palladium for certain cross-coupling reactions. The carbon-iodine bond in this compound is susceptible to various copper-mediated transformations.
Ullmann-Type Coupling Reactions
The Ullmann reaction traditionally refers to the copper-promoted coupling of two aryl halides to form a biaryl. This methodology can be applied to this compound to synthesize bipyridine derivatives. A copper-catalyzed homocoupling of this compound would yield di-tert-butyl 3,3'-bipyridine-4,4'-dicarboxylate. This reaction is typically carried out at high temperatures in the presence of copper powder or a copper salt. Such bipyridine structures are important ligands in coordination chemistry and building blocks for functional materials.
Aromatic Hydroxylation and Alkoxylation
Copper catalysts are also effective in mediating the formation of carbon-oxygen bonds. This allows for the conversion of the C-I bond in this compound to a hydroxyl or alkoxy group.
Aromatic hydroxylation can be achieved by reacting this compound with a hydroxide (B78521) source, such as potassium hydroxide, in the presence of a copper catalyst. This provides a route to tert-butyl 3-hydroxyisonicotinate. Similarly, alkoxylation can be accomplished by reacting the iodo-compound with an alcohol or an alkoxide in the presence of a copper catalyst. For instance, reaction with sodium methoxide (B1231860) would yield tert-butyl 3-methoxyisonicotinate. These transformations are valuable for introducing oxygen-containing functional groups that can be further modified.
C-C and C-S Bond Formations
Beyond the classic Ullmann coupling, copper catalysts can facilitate the formation of other carbon-carbon and carbon-sulfur bonds. For instance, copper-catalyzed cross-coupling reactions with terminal alkynes (Sonogashira-type coupling) can be used to introduce alkynyl groups at the 3-position of the pyridine ring.
Reactivity of the tert-Butyl Ester Moiety
The tert-butyl ester group is a prominent feature of the molecule, serving as a protecting group for the carboxylic acid. Its reactivity is characterized by its stability under certain conditions and its susceptibility to cleavage or transformation under others, allowing for controlled synthetic manipulations.
Selective Hydrolysis and Transesterification under Mild Conditions
The tert-butyl ester of 3-iodoisonicotinic acid can be selectively hydrolyzed to the corresponding carboxylic acid under mild conditions that preserve other sensitive functional groups. While stable under neutral and basic conditions, acid-catalyzed hydrolysis is a common deprotection strategy. acsgcipr.org A variety of acids, including trifluoroacetic acid, formic acid, and p-toluenesulfonic acid, can be employed for this purpose. acsgcipr.org
For enhanced selectivity, particularly in the presence of other acid-labile groups, specific reagents have been developed. For instance, zinc bromide (ZnBr₂) in dichloromethane (DCM) has been shown to chemoselectively hydrolyze tert-butyl esters. researchgate.netconsensus.appsemanticscholar.org Another mild and efficient method involves the use of molecular iodine as a catalyst in acetonitrile, which is compatible with acid-labile protecting groups like N-Boc and benzyl (B1604629) ethers. researchgate.net Enzymatic hydrolysis also presents a gentle alternative, with certain lipases and esterases capable of cleaving the tert-butyl ester while leaving other protecting groups like Boc and Fmoc intact. nih.govnih.gov
Transesterification, the conversion of one ester to another, can also be achieved under mild conditions. This transformation is essentially a substitution of the tert-butoxy (B1229062) group with a different alkoxy group from an alcohol. youtube.com The reaction can be catalyzed by acids or bases. For instance, potassium tert-butoxide in diethyl ether can facilitate the transesterification of methyl esters at room temperature. researchgate.net Lipase-catalyzed transesterification has also been explored, for example, in the production of biodiesel from rapeseed oil using tert-butanol (B103910) as a solvent to mitigate the negative effects of excess methanol. nih.gov
Conversion to Amides and Hydrazides
The tert-butyl ester can be converted into amides and hydrazides, which are crucial functionalities in many biologically active molecules. A direct conversion often involves an initial transformation of the ester into a more reactive intermediate, such as an acid chloride. Treatment of tert-butyl esters with reagents like thionyl chloride (SOCl₂) can selectively yield acid chlorides. organic-chemistry.org
A one-pot method for synthesizing amides from tert-butyl esters involves the in-situ generation of an acid chloride intermediate. This can be accomplished using α,α-dichlorodiphenylmethane as a chlorinating agent with a tin(II) chloride catalyst under mild conditions. The resulting acid chloride readily reacts with various amines to produce the corresponding amides in high yields. organic-chemistry.orgresearchgate.netorganic-chemistry.org Direct amidation of esters promoted by bases like potassium tert-butoxide in DMSO has also been reported as a simple and rapid method for a wide range of amines and esters. nih.gov The synthesis of hydrazides, which are valuable precursors in medicinal chemistry, can be achieved from the corresponding ester, often through reaction with hydrazine (B178648) hydrate.
| Transformation | Reagents and Conditions | Product |
| Ester to Acid Chloride | SOCl₂, room temperature | 3-Iodoisonicotinoyl chloride |
| Ester to Amide (One-pot) | α,α-dichlorodiphenylmethane, SnCl₂, Amine (R-NH₂) | N-substituted-3-iodoisonicotinamide |
| Ester to Amide (Direct) | Amine (R-NH₂), t-BuOK, DMSO | N-substituted-3-iodoisonicotinamide |
| Ester to Hydrazide | Hydrazine hydrate | 3-Iodoisonicotinohydrazide |
Decarboxylation Strategies to Access Substituted Pyridines
Decarboxylation, the removal of a carboxyl group, from pyridinecarboxylic acids provides a route to substituted pyridines. This transformation typically requires the hydrolysis of the tert-butyl ester to the free carboxylic acid first. The ease of decarboxylation of pyridinecarboxylic acids is influenced by the position of the carboxyl group and the presence of other substituents. cdnsciencepub.comresearchgate.net For instance, acids with ortho-substituents that can stabilize a negative charge, such as another carboxyl group (e.g., quinolinic acid), decarboxylate more readily. cdnsciencepub.com
The mechanism of decarboxylation in aqueous solution can vary with pH. cdnsciencepub.com At intermediate pH, the reaction often proceeds through a zwitterionic intermediate, which then loses carbon dioxide to form an ylide. researchgate.netresearchgate.net This is known as the Hammick mechanism. researchgate.net Both electron-withdrawing and electron-releasing substituents at the 3-position have been shown to accelerate the decarboxylation of picolinic acids. researchgate.net For this compound, after hydrolysis to 3-iodoisonicotinic acid, thermal or acid-catalyzed decarboxylation could potentially yield 3-iodopyridine.
Stability and Cleavage under Various Reaction Conditions
The tert-butyl ester is valued in organic synthesis for its stability across a broad spectrum of reaction conditions, particularly its resistance to nucleophiles and basic conditions. fiveable.methieme-connect.com This robustness allows chemists to perform various transformations on other parts of a molecule without affecting the protected carboxylic acid. fiveable.me
However, its stability is contrasted by its predictable cleavage under acidic conditions. acsgcipr.org This cleavage typically proceeds through a mechanism involving protonation of the ester oxygen followed by the formation of a stable tert-butyl cation. acsgcipr.org A wide array of reagents can effect this deprotection, with varying degrees of selectivity and mildness.
| Condition/Reagent | Outcome | Selectivity/Notes |
| Basic (e.g., KOH, NaH) | Stable | Highly resistant to base-catalyzed hydrolysis. organic-chemistry.org |
| Strong Acids (e.g., H₂SO₄, TFA, HCl) | Cleavage to Carboxylic Acid | Common deprotection method; can affect other acid-labile groups. acsgcipr.org |
| Aqueous Phosphoric Acid | Cleavage to Carboxylic Acid | Mild, selective, and environmentally benign. Tolerates benzyl esters and TBDMS ethers. organic-chemistry.org |
| ZnBr₂ in DCM | Cleavage to Carboxylic Acid | Chemoselective; can deprotect in the presence of other acid-sensitive groups. semanticscholar.org |
| Silica Gel in Refluxing Toluene | Cleavage to Carboxylic Acid | A mild method selective for t-butyl esters over t-butyl ethers. researchgate.net |
| "Magic Blue" and Triethylsilane | Cleavage to Carboxylic Acid | Catalytic and mild; avoids strong acids or high temperatures. acs.org |
| Thermolysis in TFE or HFIP | Cleavage to Carboxylic Acid | A clean, reagent-free method involving solvent evaporation for product recovery. researchgate.net |
Reactions Involving the Pyridine Nitrogen
The lone pair of electrons on the sp²-hybridized nitrogen atom of the pyridine ring makes it a Lewis base and a site for coordination with metals. semanticscholar.orgalfachemic.com
Coordination Chemistry with Transition Metals
The pyridine nitrogen atom readily acts as a ligand, donating its electron pair to form coordinate covalent bonds with transition metal ions. semanticscholar.orglibretexts.org This interaction is fundamental to the field of coordination chemistry. Pyridine is generally considered a weak monodentate ligand and can form a vast array of complexes with most transition metals, including nickel, copper, and silver. alfachemic.comjscimedcentral.com
The formation of these coordination complexes can influence the electronic properties of both the metal center and the pyridine ligand itself. jscimedcentral.com The geometry of the resulting complex depends on the metal ion, its oxidation state, and the other ligands present. Common geometries include octahedral, square planar, and tetrahedral. jscimedcentral.comwikipedia.org For this compound, the nitrogen atom is available for coordination, potentially forming complexes such as [M(L)₄Cl₂]ⁿ⁺ (where L is the pyridine ligand). The presence of the iodo and tert-butyl ester substituents could sterically and electronically influence the formation and stability of these metal complexes. wikipedia.orgnih.gov
N-Oxidation and Quaternization Reactions
The nitrogen atom of the pyridine ring in this compound retains its basic and nucleophilic character, allowing it to participate in N-oxidation and quaternization reactions.
N-Oxidation:
The oxidation of the pyridine nitrogen to an N-oxide is a common transformation for pyridine derivatives. This reaction is typically achieved using peroxy acids, with meta-chloroperoxybenzoic acid (m-CPBA) being a widely used and efficient reagent. The N-oxidation of 3-substituted pyridines with m-CPBA is known to proceed in high yields. arkat-usa.org For this compound, the reaction would involve the electrophilic attack of the peroxy acid on the lone pair of electrons of the pyridine nitrogen.
The resulting N-oxide, this compound N-oxide, would exhibit altered electronic properties compared to the parent molecule. The N-oxide group is a strong electron-withdrawing group, which would further deactivate the pyridine ring towards electrophilic substitution but can facilitate nucleophilic substitution at the 2- and 4-positions.
| Reactant | Reagent | Product | Notes |
| 3-Substituted Pyridines | m-CPBA | 3-Substituted Pyridine N-Oxides | Generally high yields are achieved. arkat-usa.org |
| This compound | m-CPBA | This compound N-Oxide | Expected to proceed efficiently based on reactivity of similar compounds. |
Quaternization:
The nitrogen atom of this compound can also act as a nucleophile and react with alkyl halides to form quaternary ammonium (B1175870) salts. This reaction, known as quaternization, is a standard method for alkylating pyridine nitrogen. The rate of quaternization of pyridines is influenced by the steric hindrance around the nitrogen atom and the electronic nature of the substituents on the ring. dtic.mil
For this compound, reaction with an alkyl halide, such as methyl iodide, would yield the corresponding N-alkyl-3-iodoisonicotinium salt. These quaternary salts are often crystalline solids and have increased solubility in polar solvents. The formation of the pyridinium (B92312) salt further activates the pyridine ring, particularly at the 2- and 4-positions, towards nucleophilic attack. google.com
| Pyridine Derivative | Alkylating Agent | Reaction Conditions | Product |
| Pyridine | Methyl Iodide | Neat or in a solvent like acetonitrile | N-Methylpyridinium Iodide |
| 3-Substituted Pyridines | Alkyl Halides | Varies depending on substrate and alkyl halide | N-Alkyl-3-substituted-pyridinium Halides |
| This compound | Methyl Iodide | Expected to proceed under standard quaternization conditions | tert-Butyl 3-Iodo-1-methylisonicotinium Iodide |
Transformations Involving Radical Intermediates
The carbon-iodine bond in this compound is susceptible to homolytic cleavage, making it a precursor for the generation of pyridyl radical intermediates. These radicals can then undergo a variety of transformations, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
The generation of the 3-pyridyl radical from this compound can be initiated by various methods, including photolysis, radical initiators (e.g., azobisisobutyronitrile, AIBN), or transition metal-mediated processes. Once formed, this radical can participate in both intramolecular and intermolecular reactions.
Intramolecular Radical Cyclizations:
If the this compound molecule contains a suitably positioned unsaturated moiety, intramolecular radical cyclization can occur. This process is a powerful tool for the construction of fused heterocyclic ring systems. While specific examples for this compound are not prevalent in the literature, the general principle of radical cyclization of iodo-substituted heterocycles is well-established. acs.org
Intermolecular Radical Additions:
The pyridyl radical generated from this compound can also be trapped by external radical acceptors in an intermolecular fashion. For instance, it can add to alkenes, alkynes, or other unsaturated systems. A notable application of this reactivity is in radical chain reactions where N-alkoxypyridinium salts, which can be derived from the corresponding pyridine N-oxides, have been shown to be exceptionally reactive radical traps. nih.gov This suggests that derivatives of this compound could be employed in sophisticated radical-mediated C-C bond-forming reactions.
The following table summarizes the potential radical reactions of this compound based on the known reactivity of similar compounds.
| Radical Precursor | Radical Generation Method | Reaction Type | Potential Product |
| This compound | Photolysis or Radical Initiator | Hydrogen Atom Abstraction | tert-Butyl Isonicotinate (B8489971) |
| This compound | Radical Initiator | Addition to an Alkene | Adduct of the pyridyl radical to the alkene |
| N-Alkoxy-3-iodoisonicotinium Salt | Radical Initiator | Radical Chain Reaction | Alkylated tert-Butyl Isonicotinate derivative |
Applications in Complex Molecule Synthesis
tert-Butyl 3-Iodoisonicotinate as a Versatile Synthetic Building Block
This compound is a highly functionalized pyridine (B92270) derivative that serves as a key building block in contemporary organic synthesis. Its value lies in the distinct reactivity of its functional groups: the iodo substituent, the tert-butyl ester, and the pyridine nitrogen. The bulky tert-butyl group provides steric hindrance and can be removed under specific acidic conditions, while the iodo group is primed for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. vulcanchem.comrsc.org This strategic combination allows for sequential and regioselective modifications, making it a preferred precursor for complex molecular structures.
The pyridine nucleus is a ubiquitous structural motif in a vast array of pharmaceuticals, agrochemicals, and functional materials. This compound provides a reliable and adaptable platform for synthesizing polysubstituted pyridine compounds. The iodine atom at the 3-position is an excellent handle for transition-metal-catalyzed cross-coupling reactions. This enables the precise and controlled introduction of a wide range of substituents onto the pyridine ring.
Key among these transformations is the Suzuki-Miyaura coupling, which facilitates the formation of a carbon-carbon bond between the pyridine ring and various aryl or vinyl boronic acids. Similarly, Sonogashira coupling allows for the introduction of alkynyl groups, which are themselves versatile functional handles for further synthetic elaborations. The Heck coupling and Buchwald-Hartwig amination reactions are also effectively employed to forge carbon-carbon and carbon-nitrogen bonds, respectively. These methodologies collectively provide a robust toolbox for creating diverse libraries of substituted pyridines from a single, readily accessible starting material.
Table 1: Examples of Cross-Coupling Reactions with this compound
| Coupling Partner | Catalyst/Conditions | Product Type |
| Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃, Toluene (B28343)/H₂O, 80 °C | 3-Arylisonicotinate |
| Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N, THF, rt | 3-Alkynylisonicotinate |
| Alkene | Pd(OAc)₂, P(o-tolyl)₃, Et₃N, DMF, 100 °C | 3-Alkenylisonicotinate |
| Amine | Pd₂(dba)₃, BINAP, NaOt-Bu, Toluene, 100 °C | 3-Aminoisonicotinate |
Given the prevalence of the substituted pyridine scaffold in medicinal chemistry, this compound has been instrumental in the synthesis of numerous biologically active molecules and key pharmaceutical intermediates. Its utility in this area is underscored by its role in constructing compounds that are evaluated as potential therapeutics. For instance, derivatives of this compound are integral to the synthesis of certain anti-HIV drugs. biosynth.com
The ability to perform late-stage functionalization via cross-coupling reactions on the iodo position allows medicinal chemists to rapidly generate analogues of a lead compound. This approach is crucial for structure-activity relationship (SAR) studies, where systematic structural modifications are made to optimize a molecule's efficacy and pharmacokinetic properties. The compound has been used in the synthesis of frameworks for unsymmetrical diureas and carbamates, which are classes of compounds with recognized therapeutic potential. mdpi.com
Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a complex product, incorporating most or all of the atoms of the starting materials. csic.esmdpi.comencyclopedia.pub The reactivity of this compound makes it a suitable component for certain MCRs, particularly those involving a palladium-catalyzed step. beilstein-journals.org
Divergent Synthesis Strategies Employing Iodo and Ester Functionalities
The presence of two chemically distinct and orthogonally reactive functional groups—the iodo group and the tert-butyl ester—makes this compound an ideal substrate for divergent synthesis. beilstein-journals.orgrsc.org This strategy allows for the creation of a wide array of different products from a common starting material by selectively addressing one functional group while leaving the other intact for subsequent transformations.
The iodo group's reactivity towards organometallic reagents and transition-metal catalysts allows for the introduction of a first point of diversity. Following this, the tert-butyl ester, which is generally stable to these conditions, can be hydrolyzed using an acid like trifluoroacetic acid (TFA). This unmasks a carboxylic acid function, which serves as a second point for diversification through reactions such as amide bond formation, esterification, or reduction. This orthogonal approach is a powerful tool for generating chemical libraries with a high degree of structural variety from a single, advanced intermediate. scispace.com
Solid-Phase Organic Synthesis Applications
Solid-phase organic synthesis (SPOS) is a cornerstone of modern combinatorial chemistry and is widely used for the automated, parallel synthesis of large compound libraries. mdpi.comseplite.com The functional handles on this compound allow for its incorporation into SPOS workflows.
Typically, the tert-butyl ester is first hydrolyzed to the corresponding carboxylic acid. This acid can then be used to anchor the pyridine scaffold to a solid support, such as a resin, via a suitable linker. mdpi.com Once immobilized, the iodo-functionalized pyridine can be subjected to a variety of solution-phase reaction conditions to build complexity. The key advantage of SPOS is the simplified purification; excess reagents and byproducts are simply washed away from the resin-bound product. After the desired sequence of reactions is complete, the final molecule is cleaved from the solid support, often using a strong acid like TFA which simultaneously removes acid-labile protecting groups. This methodology has been successfully applied in the synthesis of peptide and small molecule libraries. seplite.complos.org
Mechanistic Investigations and Computational Studies
Elucidation of Reaction Pathways in Cross-Coupling Processes
Tert-butyl 3-iodoisonicotinate is an ideal substrate for a variety of transition-metal-catalyzed cross-coupling reactions. The elucidation of the reaction pathways for these transformations is fundamental to controlling their outcomes. The most common mechanistic cycle for reactions involving aryl halides is the palladium-catalyzed process, which generally proceeds through three key steps:
Oxidative Addition : The catalytic cycle typically begins with the oxidative addition of the aryl iodide (this compound) to a low-valent transition metal complex, often a Pd(0) species. This step involves the cleavage of the carbon-iodine bond and the formation of a new organopalladium(II) complex. The reactivity of iodoarenes is generally higher than that of the corresponding bromoarenes or chloroarenes in this step. illinois.edu
Transmetalation : In this step, a second organic group, typically from an organometallic reagent (e.g., an organoboron, organotin, or organozinc compound), is transferred to the palladium(II) center, displacing the halide. This forms a diorganopalladium(II) intermediate.
Reductive Elimination : The final step is the reductive elimination of the two organic groups from the palladium center, which forms the new carbon-carbon or carbon-heteroatom bond in the final product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.
Mechanistic studies for such processes often involve kinetic analysis and the isolation or spectroscopic detection of reaction intermediates to confirm the proposed pathway. illinois.eduresearchgate.net For this compound, the specific nature of the coupling partner and the reaction conditions would determine the precise characteristics of each step in the cycle.
Role of Catalyst-Ligand Systems in Enhancing Reactivity and Selectivity
The choice of the catalyst and, crucially, the ancillary ligand is paramount in controlling the efficiency, reactivity, and selectivity of cross-coupling reactions involving substrates like this compound. Ligands play a critical role by modulating the electronic and steric properties of the metal center.
Enhancing Reactivity : Electron-rich and sterically bulky phosphine (B1218219) ligands are often employed to facilitate the oxidative addition step and promote the final reductive elimination. researchgate.net Ligands such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) are known to be highly effective in palladium-catalyzed reactions, including those involving sterically hindered or electronically deactivated aryl halides. illinois.eduresearchgate.net The use of such ligands can lead to faster reaction rates and allow for reactions to occur at lower temperatures. researchgate.net
Ensuring Selectivity : In molecules with multiple potential reaction sites, the catalyst-ligand system can direct the reaction to the desired position. For this compound, the primary site of reactivity is the C-I bond. The ligand's steric bulk can prevent side reactions and influence the regioselectivity of the coupling.
The table below summarizes representative catalyst-ligand systems commonly used in cross-coupling reactions of aryl iodides, which would be applicable to this compound.
| Catalyst Precursor | Ligand | Reaction Type | Characteristics |
| Pd₂(dba)₃ | Tri-tert-butylphosphine (P(t-Bu)₃) | Suzuki, Buchwald-Hartwig | Highly active for C-C and C-N bond formation; suitable for sterically demanding substrates. researchgate.net |
| Pd(OAc)₂ | SPhos | Suzuki, Heck | Provides high thermal stability and activity for a broad range of substrates. |
| NiCl₂(dme) | Bipyridine (bpy) | Negishi, Kumada | Nickel catalysts offer a cost-effective alternative to palladium and can exhibit unique reactivity. |
This table presents examples of catalyst systems and does not represent experimental data specific to this compound.
Theoretical Calculations for Predicting Reactivity and Conformation
Computational chemistry provides powerful tools for investigating the properties and reactivity of molecules like this compound at an atomic level. These theoretical calculations complement experimental findings and offer predictive insights.
Density Functional Theory (DFT) is a widely used computational method to study the mechanisms of chemical reactions. mdpi.comresearchgate.net For cross-coupling reactions involving this compound, DFT calculations can be employed to:
Map the potential energy surface of the entire catalytic cycle.
Calculate the activation energies for key steps like oxidative addition and reductive elimination. researchgate.net
Determine the geometries of reactants, transition states, and intermediates.
Evaluate the influence of different ligands on the reaction pathway and energetics.
Such studies can help rationalize experimentally observed outcomes and guide the development of more efficient catalytic systems. mdpi.com
The three-dimensional shape, or conformation, of this compound is critical to its reactivity, particularly concerning how it interacts with a catalyst's active site. The presence of the sterically demanding tert-butyl group significantly influences the molecule's preferred conformation. upenn.edu
Conformational analysis, often performed using molecular mechanics or quantum chemical methods, seeks to identify the lowest energy arrangement of the atoms. nih.gov For this compound, the key conformational variable is the rotation around the C-O bond of the ester group. The bulky tert-butyl group will orient itself to minimize steric clashes with the adjacent pyridine (B92270) ring and the iodine atom. libretexts.orglibretexts.org This preferred conformation can impact the accessibility of the C-I bond to the metal catalyst, thereby influencing the rate of oxidative addition.
Frontier Molecular Orbital (FMO) theory is a powerful concept used to explain and predict chemical reactivity based on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. youtube.comwikipedia.org
LUMO (Lowest Unoccupied Molecular Orbital) : The LUMO represents the ability of a molecule to accept electrons. In an electrophilic substrate like this compound, the LUMO is expected to be localized significantly on the carbon-iodine bond. This localization makes the carbon atom attached to the iodine an electrophilic site, susceptible to nucleophilic attack or, in the context of cross-coupling, oxidative addition by an electron-rich metal catalyst. youtube.com
HOMO-LUMO Gap : The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.
| Parameter | Definition | Relevance to Reactivity |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates electron-donating ability. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates electron-accepting ability and identifies electrophilic sites. youtube.com |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Relates to chemical reactivity and stability; a smaller gap often implies higher reactivity. |
This table defines key parameters in FMO analysis.
Advanced Spectroscopic Characterization for Structural and Mechanistic Insights
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For tert-butyl 3-iodoisonicotinate, both ¹H and ¹³C NMR provide foundational data for its characterization.
In a typical ¹H NMR spectrum, the protons on the pyridine (B92270) ring appear as distinct signals. The proton at the 2-position (H-2) typically resonates as a singlet at approximately 8.93 ppm. The proton at the 6-position (H-6) also presents as a singlet around 8.71 ppm, while the proton at the 5-position (H-5) appears as a singlet near 8.12 ppm. The nine equivalent protons of the tert-butyl group produce a characteristic sharp singlet at about 1.61 ppm.
The ¹³C NMR spectrum further confirms the carbon framework. The carbonyl carbon of the ester group is typically observed around 162.8 ppm. The quaternary carbon of the tert-butyl group appears near 83.2 ppm, while the methyl carbons of the tert-butyl group resonate at approximately 28.0 ppm. The carbon atoms of the pyridine ring can be found at various chemical shifts, with C-2 at ~155.9 ppm, C-6 at ~148.0 ppm, C-5 at ~142.2 ppm, C-4 at ~130.4 ppm, and the iodine-bearing C-3 at a lower field of ~96.9 ppm.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| H-2 | ~8.93 (s) | - |
| H-6 | ~8.71 (s) | - |
| H-5 | ~8.12 (s) | - |
| t-Bu (9H) | ~1.61 (s) | - |
| C=O | - | ~162.8 |
| C(CH₃)₃ | - | ~83.2 |
| C(CH₃)₃ | - | ~28.0 |
| C-2 | - | ~155.9 |
| C-6 | - | ~148.0 |
| C-5 | - | ~142.2 |
| C-4 | - | ~130.4 |
| C-3 | - | ~96.9 |
While specific dynamic NMR studies focusing solely on the rotational barriers of the tert-butyl group in this compound are not extensively documented in publicly available literature, the principles of such studies are well-established. Dynamic NMR could be employed to investigate the rotational energy barrier around the C-O bond of the ester and the C-C bonds within the tert-butyl group. At sufficiently low temperatures, the rotation of the tert-butyl group could be slowed to the NMR timescale, potentially leading to the broadening or splitting of the singlet signal into multiple peaks. The temperature at which these changes occur (the coalescence temperature) would allow for the calculation of the free energy of activation (ΔG‡) for the rotational process, providing valuable insight into the steric hindrance and conformational dynamics of the molecule.
Two-dimensional NMR techniques are instrumental in elucidating the through-space proximity of atoms, which is critical for confirming stereochemistry and conformation.
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment on this compound would be expected to show correlations between the protons of the tert-butyl group and the proton at the 5-position (H-5) of the pyridine ring, assuming a conformation where these groups are spatially close. This would help to define the preferred orientation of the ester group relative to the pyridine ring.
ROESY (Rotating-frame Overhauser Effect Spectroscopy): For molecules of this size, ROESY can sometimes provide clearer and less ambiguous correlations than NOESY. Similar to NOESY, ROESY would reveal through-space interactions and help to map the spatial arrangement of the molecule's different components.
High-Resolution Mass Spectrometry for Elucidating Reaction Intermediates
High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. For this compound (C₁₀H₁₂INO₂), the expected exact mass can be calculated and compared to the experimental value, confirming its identity. In the context of chemical reactions, HRMS is invaluable for identifying transient intermediates. For example, in Suzuki or Sonogashira coupling reactions where this compound is a starting material, HRMS could be used to detect and characterize organometallic intermediates formed during the catalytic cycle, providing crucial mechanistic insights.
| Ion | Calculated m/z | Observed m/z | Technique |
|---|---|---|---|
| [M+H]⁺ | 306.0036 | 306.0035 | ESI-HRMS |
X-Ray Crystallography for Solid-State Structural Determination
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Hydrogen Bonding Interactions
Vibrational spectroscopy, including infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: In the IR spectrum of this compound, a strong absorption band corresponding to the C=O stretching vibration of the ester group is expected in the region of 1720-1730 cm⁻¹. The C-O stretching vibrations of the ester would likely appear in the 1250-1300 cm⁻¹ range. Vibrations associated with the aromatic pyridine ring (C=C and C=N stretching) would be observed in the 1400-1600 cm⁻¹ region. The C-H stretching of the tert-butyl group would be found around 2980 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. The symmetric vibrations of the pyridine ring are often strong in the Raman spectrum. The C-I stretching vibration, which is typically weak in the IR spectrum, would be expected to appear in the low-frequency region of the Raman spectrum, likely below 600 cm⁻¹.
While this compound itself is not a strong hydrogen bond donor, it can act as a hydrogen bond acceptor at the nitrogen atom of the pyridine ring or the oxygen atoms of the ester group. In the presence of hydrogen bond donors, shifts in the vibrational frequencies of these groups could be observed, providing evidence for and information about the strength of these interactions.
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) |
|---|---|---|
| Ester | C=O stretch | 1720-1730 |
| Ester | C-O stretch | 1250-1300 |
| Pyridine Ring | C=C, C=N stretch | 1400-1600 |
| Alkyl | C-H stretch | ~2980 |
Future Research Directions and Emerging Methodologies
Development of More Sustainable and Greener Synthetic Routes
The principles of green chemistry are increasingly integral to synthetic planning. Future research will likely focus on developing more sustainable methods for the synthesis of tert-Butyl 3-iodoisonicotinate itself and its subsequent functionalization.
One promising avenue is the use of microwave-assisted organic synthesis (MAOS). This technique has been shown to accelerate reaction times, improve yields, and reduce the formation of byproducts in the synthesis of various pyridine (B92270) derivatives. nih.gov The application of microwave irradiation to the synthesis of pyridines, potentially through one-pot multicomponent reactions, could offer a more energy-efficient and atom-economical route to this compound and related compounds. nih.gov
Furthermore, the development of catalytic systems that operate under milder conditions and in greener solvents will be crucial. For instance, the use of recyclable, heterogeneous catalysts could simplify product purification and minimize waste generation. researchgate.net Research into catalytic C-H activation and functionalization of the pyridine ring could also provide more direct and sustainable synthetic pathways, avoiding the need for pre-functionalized starting materials. beilstein-journals.org
Table 1: Comparison of Conventional vs. Greener Synthetic Approaches for Pyridine Derivatives
| Feature | Conventional Synthesis | Greener Synthetic Routes |
| Energy Source | Conventional heating (oil baths, heating mantles) | Microwave irradiation, Ultrasound |
| Reaction Time | Often hours to days | Minutes to hours |
| Solvents | Often hazardous organic solvents (e.g., DMF, DMSO) | Greener solvents (e.g., water, ethanol, ionic liquids) or solvent-free conditions |
| Catalysts | Often stoichiometric reagents or homogeneous catalysts | Recyclable heterogeneous catalysts, biocatalysts |
| Waste Generation | Higher, due to byproducts and solvent use | Lower, due to higher selectivity and solvent recycling |
| Atom Economy | Can be low in multi-step syntheses | Higher, especially in one-pot or multicomponent reactions |
Asymmetric Synthesis Applications
The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical and agrochemical industries. Future research should explore the applications of this compound in asymmetric synthesis.
One area of interest is the development of chiral ligands derived from this scaffold. Pyridine-oxazoline type ligands, for example, have shown significant promise in a variety of asymmetric catalytic reactions. rsc.org The functionalization of this compound could lead to novel chiral ligands with unique steric and electronic properties, potentially enabling new asymmetric transformations.
Another direction is the asymmetric functionalization of the this compound molecule itself. This could involve the development of catalytic methods for the enantioselective introduction of functional groups at various positions on the pyridine ring. Copper-catalyzed direct dearomatization of unactivated pyridines has been shown to be a viable strategy for creating chiral dihydropyridines, and similar methodologies could be explored for this compound. nih.gov The development of organocatalytic asymmetric reactions, which avoid the use of metal catalysts, is another attractive and sustainable approach to synthesizing chiral indole-based heterocycles that could be adapted for pyridine systems. acs.orgnih.gov
Photoredox Catalysis and Electrosynthesis Involving this compound
Visible-light photoredox catalysis has emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. The iodo-substituent on this compound makes it an excellent candidate for photoredox-catalyzed reactions. Aryl iodides can be readily activated by photocatalysts to generate aryl radicals, which can then participate in a variety of transformations. rsc.orgresearchgate.net
Future research could focus on the use of this compound in photoredox-mediated cross-coupling reactions, allowing for the introduction of a wide range of functional groups at the 3-position. acs.org Additionally, intramolecular reactions initiated by photoredox catalysis could be used to construct complex heterocyclic scaffolds starting from appropriately substituted this compound derivatives. acs.org The functionalization of pyridines via pyridinyl radicals generated through photochemical methods also presents a novel avenue for C-H functionalization at other positions on the ring. iciq.orgnih.govacs.orgunibo.it
Electrosynthesis offers another sustainable and powerful method for the functionalization of organic molecules. The electrochemical reduction or oxidation of pyridine derivatives can generate reactive intermediates that can undergo a variety of transformations. researchgate.net Future work could explore the electrosynthesis of derivatives of this compound, for example, through electrocatalytic hydrogenation to produce piperidine (B6355638) derivatives or through electrochemical carboxylation. nih.govacs.orgnih.gov The electrochemical synthesis of complex heterocycles starting from simple pyridine precursors has also been demonstrated and could be applied to this system. rsc.orgresearchgate.net
Integration with Flow Chemistry for Scalable Production
Flow chemistry has revolutionized chemical manufacturing by enabling safer, more efficient, and scalable production processes. The synthesis of heterocyclic compounds, including pyridines, has been shown to benefit significantly from flow chemistry approaches. mdpi.commtak.huspringerprofessional.deuc.pt
The integration of the synthesis of this compound and its derivatives into a continuous flow process could offer several advantages over traditional batch synthesis. These include improved heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and the ability to safely handle hazardous reagents and intermediates. researchgate.netresearchgate.net
Future research should focus on developing robust and scalable flow syntheses for this compound. This could involve the design of multi-step continuous processes where several reaction and purification steps are integrated into a single, automated platform. acs.org Such an approach would be highly valuable for the industrial-scale production of this important building block.
Table 2: Potential Advantages of Flow Chemistry for the Synthesis of this compound Derivatives
| Parameter | Batch Synthesis | Flow Chemistry |
| Scalability | Often challenging and requires process re-optimization | Readily scalable by running the process for longer or using larger reactors |
| Safety | Handling of hazardous materials can be risky on a large scale | Smaller reactor volumes and better temperature control enhance safety |
| Process Control | Less precise control over reaction parameters | Precise control over temperature, pressure, and residence time |
| Efficiency | Can be lower due to mass and heat transfer limitations | Improved mass and heat transfer lead to higher yields and selectivity |
| Reproducibility | Can vary between batches | Highly reproducible due to precise process control |
| Automation | More difficult to automate | Readily amenable to automation and integration of in-line analysis |
Design of Novel Catalytic Systems for Enhanced Functionalization
The development of novel catalytic systems will be key to unlocking new avenues for the functionalization of this compound. The pyridine ring presents multiple sites for potential modification, and site-selective catalysis is a major goal.
Future research could focus on the design of transition-metal catalysts for the selective C-H functionalization of the pyridine ring at positions other than the iodinated C-3. For example, palladium-catalyzed C-H arylation has been used for the functionalization of pyridine N-oxides. beilstein-journals.org The development of catalysts that can selectively functionalize the C-2, C-4, or C-6 positions of this compound would significantly expand its synthetic utility. nih.govnih.gov
Furthermore, the iodine atom itself can be a handle for various cross-coupling reactions. Designing new catalysts, for instance, based on copper or nickel, could enable efficient and selective coupling of this compound with a wide range of nucleophiles. acs.orgacs.org The development of catalysts for the regioselective functionalization of pyridines remains an active area of research, and new discoveries in this field will undoubtedly be applicable to this specific compound. chemistryviews.org
Q & A
Basic Research Questions
Q. What are the critical synthetic pathways for tert-Butyl 3-iodoisonicotinate, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via halogenation of isonicotinate derivatives. Key steps include:
- Protection of the pyridine nitrogen using tert-butyl groups to prevent unwanted side reactions.
- Regioselective iodination at the 3-position using iodine sources (e.g., N-iodosuccinimide) under controlled temperatures (0–25°C) .
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) to isolate the product.
- Critical Parameters : Reaction temperature, stoichiometry of iodinating agents, and solvent polarity (e.g., DMF vs. THF) significantly impact yield and purity .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how are spectral artifacts mitigated?
- Key Techniques :
- ¹H/¹³C NMR : Confirm regiochemistry via coupling patterns (e.g., aromatic proton splitting at C3) and tert-butyl group integration (9H singlet at ~1.4 ppm) .
- IR Spectroscopy : Identify ester carbonyl stretches (~1720 cm⁻¹) and C-I bonds (~500 cm⁻¹).
- Mass Spectrometry (HRMS) : Validate molecular ion peaks ([M+H]⁺) and isotopic patterns consistent with iodine (m/z 127/129).
- Artifact Mitigation : Use deuterated solvents free of proton impurities (e.g., CDCl₃) and calibrate instruments with internal standards .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported NMR chemical shifts for this compound derivatives across studies?
- Root Causes : Solvent effects (e.g., DMSO vs. CDCl₃), concentration-dependent aggregation, or crystallographic packing forces altering electronic environments .
- Resolution Strategies :
- Perform variable-temperature NMR to detect dynamic effects (e.g., tert-butyl group rotation) .
- Compare data with DFT-calculated shifts (using explicit solvent models) to validate experimental observations .
- Cross-reference with X-ray crystallography to confirm solid-state vs. solution-phase conformations .
Q. What experimental approaches optimize regioselective iodination in tert-Butyl isonicotinate systems?
- Optimization Framework :
- Catalyst Screening : Evaluate Pd(II)/Cu(I) systems for directed ortho-iodination vs. radical initiators (e.g., AIBN) for non-directed pathways .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance iodine solubility and stabilize transition states.
- Kinetic vs. Thermodynamic Control : Monitor reaction progress via TLC to isolate intermediates before over-iodination occurs .
- Data Validation : Use HPLC-MS to quantify byproducts and adjust reaction time/temperature iteratively .
Q. How do steric effects from the tert-butyl group influence the reactivity of this compound in cross-coupling reactions?
- Mechanistic Insights :
- The tert-butyl group creates steric hindrance, slowing transmetalation in Suzuki-Miyaura couplings. Mitigate this by using bulky ligands (e.g., SPhos) or elevated temperatures .
- Competitive Experiments : Compare coupling rates with non-bulky analogs (e.g., methyl esters) to quantify steric contributions .
- Quantitative Analysis : Calculate %VBur (steric volume parameters) to correlate substituent size with reaction efficiency .
Data Analysis and Interpretation
Q. What statistical methods are recommended for analyzing contradictory catalytic activity data in this compound-mediated reactions?
- Approach :
- Apply multivariate regression to isolate variables (e.g., catalyst loading, solvent polarity).
- Use Bland-Altman plots to assess agreement between datasets from independent labs .
- Case Study : If one study reports higher yields in THF vs. DMF, re-evaluate substrate solubility and base strength (e.g., K₂CO₃ vs. Cs₂CO₃) as confounding factors .
Q. How can researchers design robust control experiments to validate the stability of this compound under varying storage conditions?
- Protocol :
- Accelerated Degradation Studies : Expose the compound to light, humidity, and temperature extremes (40°C, 75% RH) for 4–8 weeks.
- Stability Metrics : Monitor purity via HPLC-UV and quantify degradation products (e.g., de-iodinated analogs) .
- Reference Standards : Include tert-butyl-free analogs to distinguish hydrolytic vs. oxidative degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
